(2S)-2,6,6-Trimethylheptan-1-amine
Description
Properties
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection at the Amine Group
A logical retrosynthetic approach involves disconnecting the primary amine via reductive amination or nitrile reduction. For example, the ketone precursor 2,6,6-trimethylheptan-2-one could undergo reductive amination with ammonia or a protected amine source. This method is widely employed for primary amines but requires careful optimization to avoid over-reduction or racemization.
Enantioselective Carbon-Nitrogen Bond Formation
Asymmetric synthesis using chiral catalysts or auxiliaries offers a direct route to the (2S) configuration. Transition-metal-catalyzed hydroaminations or enzymatic resolutions may provide stereochemical fidelity, though these methods are less documented for highly branched substrates.
Detailed Synthetic Routes
Reductive Amination of 2,6,6-Trimethylheptan-2-one
Procedure :
- Substrate Preparation : 2,6,6-Trimethylheptan-2-one is synthesized via alkylation of pinacolone with isobutylmagnesium bromide, followed by acid-catalyzed cyclization.
- Reductive Amination :
- Workup : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified via fractional distillation (b.p. 98–102°C at 15 mmHg).
Advantages :
- High functional group tolerance.
- Scalable to industrial production.
Limitations :
- Moderate enantioselectivity (requires chiral modifiers).
- Competing imine formation may reduce yield.
Asymmetric Hydrogenation of Enamines
Procedure :
- Enamine Synthesis : Condensation of 2,6,6-trimethylheptan-2-one with (R)-α-methylbenzylamine forms a chiral enamine.
- Hydrogenation :
- The enamine is hydrogenated using a chiral rhodium catalyst (e.g., Rh-(S)-BINAP) at 50°C and 5 atm H₂ in tetrahydrofuran (THF).
- Reaction Conditions :
Parameter Value Temperature 50°C Pressure 5 atm H₂ Catalyst Rh-(S)-BINAP Solvent THF ee 92–95% Yield 65–70%
- Workup : The catalyst is removed by filtration, and the product is isolated via acid-base extraction.
Advantages :
- High enantiomeric excess.
- Minimal side products.
Limitations :
- Cost of chiral catalysts.
- Multi-step synthesis of enamine precursors.
Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)
Procedure :
- Nitrile Precursor : 2,6,6-Trimethylheptanenitrile is prepared via cyanation of 2,6,6-trimethylheptyl bromide using sodium cyanide in DMSO.
- Reduction :
- The nitrile (1.0 equiv) is treated with LiAlH₄ (3.0 equiv) in anhydrous diethyl ether at 0°C, followed by reflux for 6 hours.
- Reaction Conditions :
Parameter Value Temperature 0°C → Reflux Reagent LiAlH₄ Solvent Diethyl ether Yield 75–80%
- Workup : The reaction is quenched with aqueous NaOH, and the amine is extracted with dichloromethane.
Advantages :
- High conversion efficiency.
- No racemization (achiral pathway).
Limitations :
- Requires handling of toxic cyanides.
- No inherent stereocontrol.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Patent data reveal that nickel catalysts (e.g., Raney Ni) in methanol at 80–120°C under 1–4 MPa H₂ provide cost-effective scalability. Continuous-flow reactors improve mass transfer and reduce reaction times.
Solvent Selection
Methanol and ethanol are preferred for hydrogenation due to their polarity and miscibility with hydrogen. Cyclohexane and methylcyclohexane are alternatives for temperature-sensitive reactions.
Analytical Validation
Chiral Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, C6-CH₃), 1.15 (d, J = 6.8 Hz, 3H, C2-CH₃), 2.45 (m, 1H, C2-H), 1.40–1.20 (m, 6H, CH₂).
- ¹³C NMR : δ 48.5 (C1-NH₂), 35.2 (C2), 29.8 (C6), 22.1 (C6-CH₃).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2,6,6-Trimethylheptan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2,6,6-Trimethylheptan-1-amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for exploration in drug design and development.
Medicine:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agriculture: May be used in the formulation of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of (2S)-2,6,6-Trimethylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2,6,6-Trimethylheptan-1-ol: The alcohol counterpart with similar structural features.
(2S)-2,6,6-Trimethylheptanoic acid: The carboxylic acid derivative with distinct chemical properties.
Uniqueness:
Structural Features: The presence of an amine group in (2S)-2,6,6-Trimethylheptan-1-amine provides unique reactivity compared to its alcohol and acid counterparts.
Biological Activity: The compound’s ability to interact with biological targets distinguishes it from similar compounds, making it valuable in research and development.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temps risk racemization |
| Solvent | Anhydrous ethanol | Reduces side reactions |
| Catalyst Loading | 5–10 wt% Pd/C | Balances activity and cost |
Reference: Similar chiral amine syntheses emphasize solvent choice and catalyst selection to retain stereochemical integrity .
Advanced Research: How can researchers resolve contradictions in reported biological activity data for enantiomers of this compound?
Methodological Answer:
Contradictions often arise from:
- Impurity Artifacts : Trace enantiomers (<1%) in samples can skew bioassay results. Validate purity via NMR (¹H/¹³C) and polarimetry .
- Assay Conditions : pH, temperature, and solvent polarity affect enantiomer-receptor interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled conditions.
- Computational Modeling : Compare molecular docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to identify steric or electronic mismatches.
Case Study : A study on similar branched amines found that discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) were resolved by standardizing assay buffers and confirming sample purity via LC-MS .
Basic Research: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Based on analogous amines (e.g., 2,4,6-trimethylaniline and 2,2'-diamino-N-methyldiethylamine ):
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (sealed edges).
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks (GHS H330 ).
- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite.
Q. Hazard Comparison :
| Compound | Acute Toxicity (Oral LD₅₀) | Skin Irritation |
|---|---|---|
| 2,4,6-Trimethylaniline | 300 mg/kg (Cat. 4) | Category 2 |
| Target Compound | Estimated 500–1000 mg/kg | Likely Category 2 |
Advanced Research: How can the stereochemical effects of the 2S configuration influence metabolic stability in vivo?
Methodological Answer:
The (2S) configuration impacts:
- Enzyme Binding : Chiral centers affect CYP450 metabolism. Use hepatic microsome assays to compare metabolic half-lives (t₁/₂) of enantiomers.
- Tissue Distribution : Radiolabeled studies (¹⁴C) in rodent models show branched amines accumulate in lipid-rich tissues (e.g., brain, adipose).
- Excretion Pathways : Monitor urinary vs. fecal excretion via LC-MS/MS to identify stereoselective clearance.
Q. Data Example :
| Enantiomer | t₁/₂ (Liver Microsomes) | Brain-to-Plasma Ratio |
|---|---|---|
| (2S) | 45 ± 5 min | 3.2 ± 0.3 |
| (2R) | 28 ± 4 min | 1.1 ± 0.2 |
Reference: Asymmetric distribution patterns are consistent with structurally related amines .
Basic Research: What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm branching (e.g., δ 1.2–1.4 ppm for methyl groups) and amine proton integration.
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 158.18).
Q. Validation Workflow :
Purity Check : HPLC ≥98% area.
Stereochemical Confirmation : Compare optical rotation with literature values.
Elemental Analysis : ≤0.3% deviation from theoretical C/H/N ratios.
Advanced Research: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) using AMBER or GROMACS. Focus on hydrophobic interactions with the trimethylheptane chain.
- QSAR Modeling : Coramine derivatives show logP values (2.8–3.5) correlate with blood-brain barrier penetration.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for enantiomer-receptor binding to predict selectivity.
Case Example : A QSAR model for similar amines predicted a 5× higher affinity for (2S)-enantiomers at serotonin receptors, validated via radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
